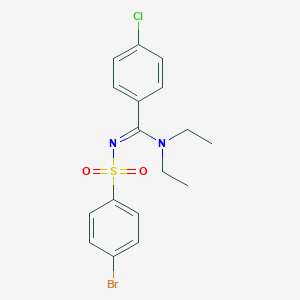
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N,N-diethyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-bromo-N-(4-chlorophenyl)methylene-benzenamine
Comparison
Compared to similar compounds, N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is unique due to its specific combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the sulfonamide group enhances its biological activity.
Eigenschaften
Molekularformel |
C17H18BrClN2O2S |
|---|---|
Molekulargewicht |
429.8g/mol |
IUPAC-Name |
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-3-21(4-2)17(13-5-9-15(19)10-6-13)20-24(22,23)16-11-7-14(18)8-12-16/h5-12H,3-4H2,1-2H3/b20-17- |
InChI-Schlüssel |
ZHMDPWNMNGGOCQ-JZJYNLBNSA-N |
Isomerische SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl |
SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381941.png)

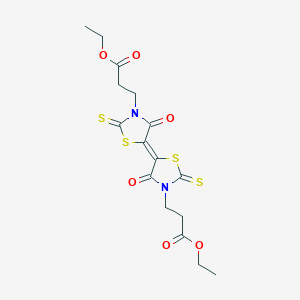
![[2-Tert-butyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B381945.png)
![3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)
![4-[({2-Nitrophenyl}sulfanyl)amino]benzoic acid](/img/structure/B381949.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)
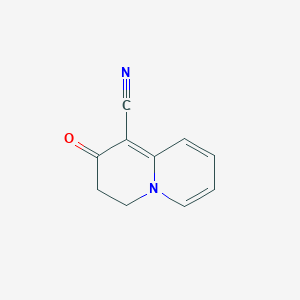
![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)
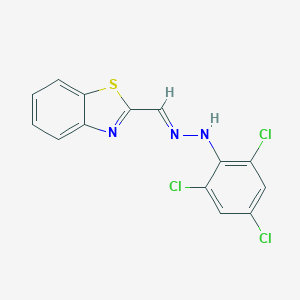
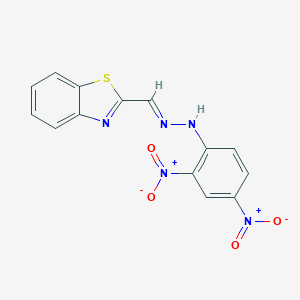
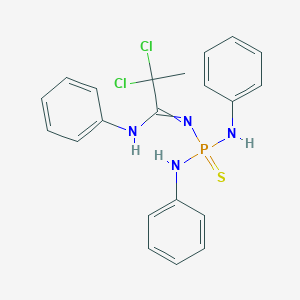
![ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B381962.png)
